molecular formula C21H15ClFNO3S B4263811 Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate

Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate

Cat. No.: B4263811
M. Wt: 415.9 g/mol
InChI Key: DDMCXJIQTBONMA-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzoyl chloride with an amine derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

Scientific Research Applications

Methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is unique due to its combination of functional groups and structural complexity

Properties

IUPAC Name

methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFNO3S/c1-27-21(26)18-16-12-6-3-2-5-11(12)9-10-15(16)28-20(18)24-19(25)17-13(22)7-4-8-14(17)23/h2-8H,9-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMCXJIQTBONMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 2
Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 3
Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 4
Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-chloro-6-fluorobenzamido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate

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